molecular formula C20H12F6N4O2 B3439469 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA

Cat. No.: B3439469
M. Wt: 454.3 g/mol
InChI Key: JHBORMAQSNPADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the urea linkage. Common reagents used in these reactions include trifluoromethylating agents, phenylboronic acids, and urea derivatives. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to the presence of multiple trifluoromethyl groups and its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N4O2/c21-19(22,23)13-8-4-7-12(9-13)16(31)29-18(32)30-17-27-14(11-5-2-1-3-6-11)10-15(28-17)20(24,25)26/h1-10H,(H2,27,28,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBORMAQSNPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Reactant of Route 2
Reactant of Route 2
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Reactant of Route 3
Reactant of Route 3
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Reactant of Route 5
Reactant of Route 5
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA
Reactant of Route 6
Reactant of Route 6
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.